![molecular formula C18H17ClF3NO4S B2582183 3-[(4-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 339275-64-8](/img/structure/B2582183.png)
3-[(4-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
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Overview
Description
The compound “3-[(4-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide” is a complex organic molecule . It has a molecular formula of C18H17ClF3NO4S .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The compound contains a sulfonyl group, which is known to undergo various reactions such as desulfonylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density. The boiling point of this compound is predicted to be 640.6±55.0 °C .Scientific Research Applications
- Other Derivatives : Researchers have used it to create γ- and δ-ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives due to its synthetic importance .
- Given its structural resemblance to indole compounds, this molecule might have implications in plant hormone studies. For instance, indole-3-acetic acid (IAA), a plant hormone, is produced from tryptophan degradation .
- The benzylic position in this compound could participate in transition metal-catalyzed reactions. For example, it might undergo Suzuki–Miyaura cross-coupling reactions, forming carbon–carbon bonds .
- Aquatic Organism Prevention : Haloalkyl sulfones are used to prevent aquatic organisms from attaching to fishing nets and ship hulls .
- Researchers can explore the mechanistic pathways of reactions involving this compound. Its electrophilic reactions (e.g., halogenation, alkylation, arylation) and other transformations (e.g., Diels–Alder condensation) provide valuable insights .
Synthetic Organic Chemistry
Plant Hormone Research
Transition Metal-Catalyzed Reactions
Biological Activity and Environmental Applications
Chemical Synthesis and Mechanistic Studies
Future Directions
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3NO4S/c1-17(25,11-28(26,27)10-12-5-7-14(19)8-6-12)16(24)23-15-4-2-3-13(9-15)18(20,21)22/h2-9,25H,10-11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIOXURBVHAXRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=C(C=C1)Cl)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide |
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